molecular formula C10H14BrN3O B1378356 5-Bromo-2-methoxy-4-piperidinopyrimidine CAS No. 1393442-31-3

5-Bromo-2-methoxy-4-piperidinopyrimidine

Cat. No. B1378356
M. Wt: 272.14 g/mol
InChI Key: GGTHUCYSSKLAJY-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-piperidinopyrimidine is a chemical compound with the molecular formula C10H14BrN3O . It has a molecular weight of 272.14 . The compound is also known by its IUPAC name 5-bromo-2-methoxy-4-(1-piperidinyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-methoxy-4-piperidinopyrimidine is 1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antiviral Activity

A study demonstrated the synthesis and evaluation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, which includes compounds related to 5-bromo-2-methoxy-4-piperidinopyrimidine. These compounds, after further modifications, exhibited marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Heterocyclic Synthesis Applications

The regiospecific allylic mono- and dibromination of related compounds provides a pathway to synthesize a variety of heterocycles, indicating the utility of brominated intermediates like 5-bromo-2-methoxy-4-piperidinopyrimidine in complex organic syntheses (Martins, 2002).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel 5-bromopyrimidine derivatives for their potential applications in medicinal chemistry. One study describes the selective synthesis of novel 5-bromopyrimidine derivatives, indicating the versatility of bromopyrimidine compounds in synthetic organic chemistry (Jin Wusong, 2011).

Biological Activity

Some pyrimidine derivatives have been studied for their biological activity. For instance, disubstituted-5-cyano-4-hydroxypyrimidines were synthesized and evaluated for their antimicrobial and inhibitory activities against breast carcinoma cells, showcasing the potential of modified 5-bromo-2-methoxy-4-piperidinopyrimidine derivatives in cancer therapy (El-Moneim, 2014).

Dopamine Receptor Antagonists

A specific synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative related to 5-bromo-2-methoxy-4-piperidinopyrimidine, has been described. This compound serves as a carboxylic acid moiety of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, indicating its significance in neuropharmacology (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-2-methoxy-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTHUCYSSKLAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236797
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-4-piperidinopyrimidine

CAS RN

1393442-31-3
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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